molecular formula C21H14F2N4O2 B3006766 2,6-difluoro-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide CAS No. 1797751-13-3

2,6-difluoro-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide

Cat. No. B3006766
CAS RN: 1797751-13-3
M. Wt: 392.366
InChI Key: JOXJFVNUSBRRDF-UHFFFAOYSA-N
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Description

The compound "2,6-difluoro-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide" is a chemically synthesized molecule that appears to be related to a class of compounds with potential applications in various fields, including luminescent materials and medical imaging. While the provided papers do not directly discuss this exact compound, they do provide insights into similar molecules with 2,6-difluorophenyl and oxadiazole components, which can be informative for understanding the general characteristics of such compounds.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting from 2,6-difluorobenzoic acid. For instance, the synthesis of a similar compound, 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, was achieved in 9 steps with an overall chemical yield of 1% . This indicates that the synthesis of such compounds can be complex and may require optimization for better yields.

Molecular Structure Analysis

The molecular structure of compounds in this family typically includes a 2,6-difluorophenyl group and an oxadiazole ring. These structural motifs are known to influence the electronic properties of the molecules, which can be crucial for their function, whether it be in luminescent materials or as imaging agents .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include cyclization and acylation reactions. For example, cyclization of N-(2,6-difluorobenzoil) derivatives leads to the formation of oxadiazole rings . Acylation reactions are used to introduce acetyl or benzoyl groups, which can modify the physical and chemical properties of the final compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of the 2,6-difluorophenyl group and the oxadiazole ring can affect the spectral-luminescent properties, as seen in the study of 2-(2,6-Difluorophenyl)-5-phenyl-[2-acetyl(benzoyl)oxyphenyl]-1,3,4-oxadiazoles . These properties are essential for applications in luminescent materials. Additionally, the synthesis of radiolabeled compounds suggests their potential use in medical imaging, such as positron emission tomography (PET) .

Scientific Research Applications

Chemical Properties and Complex Formation

The compound 2,6-difluoro-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide is structurally related to pyridine, benzimidazole, and oxadiazole derivatives. A review by Boča et al. (2011) highlights the variability in the chemistry of compounds containing pyridine and benzimidazole units. It emphasizes the significant interest in these compounds due to their diverse properties, including magnetic, spectroscopic, biological, and electrochemical activities. This implies that the compound may possess similar multifaceted properties due to the presence of pyridine and oxadiazole units, allowing for potential applications in various scientific and industrial domains (Boča, Jameson, & Linert, 2011).

Biological and Pharmacological Activities

The 1,2,4-oxadiazole moiety, similar to the one found in the compound of interest, is known for its broad spectrum of biological activities. Jalhan et al. (2017) discuss the pharmacological importance of oxadiazole derivatives, including antimicrobial, anticancer, anti-inflammatory, and other medicinal properties. Given the structural similarities, the compound may exhibit similar pharmacological potential, making it an interesting candidate for drug development and other therapeutic applications (Jalhan, Singh, Saini, Sethi, & Jain, 2017).

In addition to these properties, Verma et al. (2019) emphasize the 1,3,4-oxadiazole ring's potential in binding with different enzymes and receptors in biological systems, indicating that compounds with this moiety can have significant therapeutic value across a wide range of medicinal fields. This further supports the potential of the compound for pharmacological research and drug development (Verma, Khan, Akhtar, Alam, Akhter, & Shaquiquzzaman, 2019).

Future Directions

The future directions for research on this compound could include further investigation of its synthesis, characterization of its physical and chemical properties, and exploration of its potential biological activities .

properties

IUPAC Name

2,6-difluoro-N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F2N4O2/c22-15-7-3-8-16(23)19(15)21(28)25-17-9-2-1-5-13(17)11-18-26-20(27-29-18)14-6-4-10-24-12-14/h1-10,12H,11H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXJFVNUSBRRDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CN=CC=C3)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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